molecular formula C7H8N6 B13117404 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine

2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine

Cat. No.: B13117404
M. Wt: 176.18 g/mol
InChI Key: YSMRHZKLEXOZNT-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that contains both imidazole and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic environments to facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another method involves the catalytic reduction of 4(5)-nitro-1H-imidazole in ethanol, leading to the formation of 5,5’-diimidazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole N-oxides, while reduction could yield various reduced imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-1H-imidazol-5-yl)pyrimidin-4-amine is unique due to its dual imidazole and pyrimidine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

2-(4-amino-1H-imidazol-5-yl)pyrimidin-4-amine

InChI

InChI=1S/C7H8N6/c8-4-1-2-10-7(13-4)5-6(9)12-3-11-5/h1-3H,9H2,(H,11,12)(H2,8,10,13)

InChI Key

YSMRHZKLEXOZNT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)C2=C(N=CN2)N

Origin of Product

United States

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